Methyl 1-methyl-1,2,3-triazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 3-methyltriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-8-4(3-6-7-8)5(9)10-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMBUAMMFZJMJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50547677 | |

| Record name | Methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105020-38-0 | |

| Record name | Methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 1-methyl-1,2,3-triazole-5-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, nitrogen-rich heterocyclic compounds, particularly 1,2,3-triazoles, have emerged as privileged scaffolds. Their unique combination of chemical stability, hydrogen bonding capability, and dipole character makes them ideal components in the design of novel therapeutic agents and functional materials. Among these, Methyl 1-methyl-1,2,3-triazole-5-carboxylate stands as a key building block, frequently employed in the synthesis of more complex molecular architectures.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into the chemical environment of each nucleus. As a self-validating system, this document will not only present the spectral data but also delve into the rationale behind the observed chemical shifts and coupling patterns, grounded in fundamental principles of NMR theory.

Molecular Structure and NMR-Active Nuclei

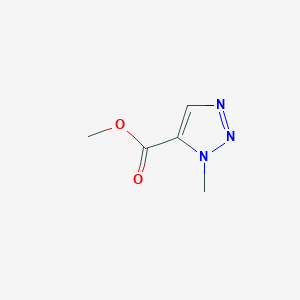

The structural integrity of any NMR analysis rests on a clear understanding of the molecule's framework. The diagram below illustrates the structure of this compound and the key NMR-active nuclei that will be the focus of our discussion.

Figure 1. Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is anticipated to be relatively simple, exhibiting three distinct singlets corresponding to the triazole ring proton, the N-methyl protons, and the ester methyl protons. The predicted chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Triazole H-4 | 8.0 - 8.5 | Singlet | 1H |

| N-CH₃ | 4.1 - 4.4 | Singlet | 3H |

| O-CH₃ | 3.9 - 4.1 | Singlet | 3H |

Table 1. Predicted ¹H NMR Data for this compound in CDCl₃.

Rationale for Chemical Shift Assignments:

-

Triazole H-4 (8.0 - 8.5 ppm): The proton attached to the triazole ring is expected to be significantly deshielded. This is due to the electron-withdrawing nature of the adjacent nitrogen atoms and the aromatic character of the heterocyclic ring, which induces a ring current that deshields protons on the periphery.[1][2] The presence of the electron-withdrawing carboxylate group at the C-5 position further contributes to this downfield shift.

-

N-CH₃ (4.1 - 4.4 ppm): The protons of the N-methyl group are deshielded due to the direct attachment to the electronegative nitrogen atom of the triazole ring.[2] This deshielding effect is a characteristic feature for N-alkyl groups in azole systems.

-

O-CH₃ (3.9 - 4.1 ppm): The protons of the ester methyl group are also deshielded by the adjacent oxygen atom.[3][4] Their chemical shift is typical for methyl esters.[4]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 160 - 165 |

| C-5 (Triazole) | 135 - 140 |

| C-4 (Triazole) | 128 - 132 |

| O-CH₃ | 52 - 55 |

| N-CH₃ | 35 - 40 |

Table 2. Predicted ¹³C NMR Data for this compound in CDCl₃.

Rationale for Chemical Shift Assignments:

-

C=O (Ester) (160 - 165 ppm): The carbonyl carbon of the ester group is highly deshielded, appearing significantly downfield, which is a characteristic feature of sp² hybridized carbons bonded to two electronegative oxygen atoms.[5]

-

C-5 (Triazole) (135 - 140 ppm): This carbon is part of the aromatic triazole ring and is bonded to two nitrogen atoms and the ester group. The cumulative electron-withdrawing effects of these neighboring atoms and group result in a significant downfield shift.

-

C-4 (Triazole) (128 - 132 ppm): The C-4 carbon, also part of the triazole ring, is expected to be less deshielded than C-5 as it is bonded to only one nitrogen atom and a hydrogen atom.

-

O-CH₃ (52 - 55 ppm): The carbon of the ester methyl group is deshielded by the attached oxygen atom, placing its resonance in the typical range for methoxy carbons.[5]

-

N-CH₃ (35 - 40 ppm): The carbon of the N-methyl group is deshielded by the nitrogen atom of the triazole ring. Its chemical shift is characteristic of N-alkyl carbons in heterocyclic systems.[6]

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following protocol should be adhered to. This protocol is designed as a self-validating system, incorporating steps to minimize common sources of error.

I. Sample Preparation

The quality of the NMR spectrum is profoundly affected by the sample preparation.[7]

-

Material: Use 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[7][8] The sample should be of high purity to avoid signals from impurities that may complicate spectral interpretation.

-

Solvent: Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[9][10] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and for the deuterium lock.[8]

-

Dissolution: It is recommended to first dissolve the sample in a small vial before transferring it to the NMR tube to ensure complete dissolution.[8]

-

Filtration: If any solid particles are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, unscratched 5 mm NMR tube.[10][11] Solid impurities can negatively impact the magnetic field homogeneity (shimming).[8]

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[8] However, the residual proton signal of the deuterated solvent can often be used for calibration.[8]

-

Labeling: Clearly label the NMR tube with the sample identification.

Figure 2. Workflow for NMR Sample Preparation.

II. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard 90° pulse sequence.

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

Use a standard proton-decoupled pulse sequence.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.[11]

-

III. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

Conclusion

This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR data for this compound, grounded in the principles of NMR spectroscopy. The detailed experimental protocol outlines a robust methodology for acquiring high-quality data, essential for accurate structural confirmation and purity assessment. By understanding the interplay of electronic effects and molecular structure, researchers can confidently interpret the NMR spectra of this important heterocyclic building block and its derivatives, facilitating advancements in drug discovery and materials science.

References

- 1. reddit.com [reddit.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectrabase.com [spectrabase.com]

- 7. scribd.com [scribd.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 10. sites.bu.edu [sites.bu.edu]

- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Methyl 1-methyl-1,2,3-triazole-5-carboxylate

Introduction

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, materials science, and agricultural research. The unique electronic properties and synthetic accessibility of this heterocycle have led to its incorporation into a diverse array of functional molecules. Methyl 1-methyl-1,2,3-triazole-5-carboxylate, a key building block, is utilized in the synthesis of various pharmacologically active agents. A thorough understanding of its behavior under mass spectrometric conditions is paramount for its unambiguous identification, characterization of its derivatives, and for metabolism studies in drug development.

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. While direct experimental data for this specific molecule is not extensively published, the fragmentation pathways proposed herein are based on established principles of mass spectrometry and supported by the fragmentation patterns of structurally related 1,2,3-triazoles and other heterocyclic compounds. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of novel chemical entities.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathways

Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The fragmentation of this compound is anticipated to be governed by the inherent stability of the triazole ring, the lability of the ester group, and the influence of the N-methyl substituent. The molecular ion (M⁺˙) is expected to be observed, and its subsequent fragmentation will likely proceed through several key pathways.

The primary fragmentation pathways are predicted to involve:

-

Loss of the Methoxy Radical (•OCH₃): Cleavage of the ester moiety is a common fragmentation pathway for methyl esters. The molecular ion can lose a methoxy radical to form a stable acylium ion.

-

Loss of the Carbomethoxy Radical (•COOCH₃): The entire carbomethoxy group can be lost as a radical, resulting in a charged triazole ring.

-

Ring Cleavage and Rearrangement: The energetic nature of EI can induce cleavage of the triazole ring, often accompanied by rearrangements. The loss of neutral molecules such as nitrogen (N₂) and methyl isocyanate (CH₃NCO) are plausible fragmentation routes.

-

Loss of a Methyl Radical (•CH₃): Fragmentation can be initiated by the loss of the N-methyl group, leading to a radical cation of the demethylated triazole.

The following diagram illustrates the proposed major fragmentation pathways of this compound under electron ionization.

Caption: Proposed EI-MS fragmentation pathways of this compound.

Detailed Analysis of Key Fragmentation Pathways

-

Formation of the Acylium Ion (m/z 110): The loss of the methoxy radical (•OCH₃) from the molecular ion (m/z 141) results in the formation of a resonance-stabilized acylium ion at m/z 110. This is expected to be a prominent peak in the spectrum due to the stability of the resulting cation. This acylium ion can further lose a molecule of carbon monoxide (CO) to yield a fragment at m/z 82.

-

Formation of the Triazolyl Cation (m/z 82): The direct loss of the entire carbomethoxy radical (•COOCH₃) from the molecular ion would also lead to a fragment at m/z 82. This ion represents the 1-methyl-1H-1,2,3-triazol-5-yl cation.

-

Ring Fragmentation - Loss of Nitrogen (m/z 113): The extrusion of a neutral nitrogen molecule (N₂) is a characteristic fragmentation of many nitrogen-containing heterocyclic compounds. For 1,2,3-triazoles, this can lead to the formation of an azirine or a ketenimine radical cation. This fragmentation would result in an ion at m/z 113. While some studies suggest that 1,2,3-triazoles are less prone to N₂ loss compared to other isomers[1], it remains a plausible pathway under energetic EI conditions.

-

Ring Fragmentation - Loss of Methyl Isocyanate (m/z 84): A more complex rearrangement and fragmentation of the triazole ring could lead to the elimination of methyl isocyanate (CH₃NCO). This would result in a fragment ion at m/z 84.

-

Loss of the N-Methyl Group (m/z 126): Cleavage of the N-CH₃ bond would result in the loss of a methyl radical (•CH₃), generating a fragment ion at m/z 126. The stability of this ion would depend on the subsequent electronic arrangement of the demethylated triazole ring.

Summary of Predicted Fragment Ions

The following table summarizes the predicted key fragment ions, their proposed structures, and the neutral losses from the molecular ion of this compound.

| m/z | Proposed Ion Structure | Neutral Loss |

| 141 | [M]⁺˙ | - |

| 126 | [M - •CH₃]⁺ | •CH₃ |

| 113 | [M - N₂]⁺˙ | N₂ |

| 110 | [M - •OCH₃]⁺ | •OCH₃ |

| 84 | [M - CH₃NCO]⁺˙ | CH₃NCO |

| 82 | [M - •COOCH₃]⁺ or [M - •OCH₃ - CO]⁺ | •COOCH₃ or •OCH₃ + CO |

Experimental Protocol for Mass Spectrometric Analysis

To validate the proposed fragmentation pattern, the following experimental protocol for acquiring the electron ionization mass spectrum of this compound is recommended.

Instrumentation:

-

A high-resolution mass spectrometer equipped with an electron ionization (EI) source is recommended for accurate mass measurements to confirm the elemental composition of fragment ions. A gas chromatograph (GC) can be used for sample introduction.

GC-MS Parameters:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

-

Injection Mode: Split or splitless, depending on sample concentration.

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C) and ramp up to a final temperature (e.g., 280 °C) to ensure elution of the analyte.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-200

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

-

Inject 1 µL of the solution into the GC-MS system.

The following diagram outlines the general workflow for this experimental protocol.

Caption: Experimental workflow for GC-EI-MS analysis.

Conclusion and Future Perspectives

This guide has presented a detailed, albeit predictive, overview of the electron ionization mass spectrometry fragmentation pattern of this compound. The proposed pathways, including losses of the methoxy and carbomethoxy radicals, as well as ring cleavage events, provide a solid foundation for the interpretation of experimental data. For drug development professionals, understanding these fragmentation patterns is crucial for metabolite identification and for the characterization of novel drug candidates derived from this important heterocyclic core.

Future work should focus on obtaining high-resolution mass spectral data to confirm the elemental compositions of the proposed fragment ions. Tandem mass spectrometry (MS/MS) experiments would also be invaluable in elucidating the fragmentation pathways with greater certainty. Such experimental validation will further enhance our understanding of the gas-phase ion chemistry of this important class of molecules.

References

A Senior Application Scientist's Guide to the Regiochemistry of the Huisgen Cycloaddition for 1,5-Disubstituted Triazoles

Abstract

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, largely owing to the robustness and efficiency of its synthesis via the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) has become the gold standard for accessing 1,4-disubstituted triazoles, the regioselective synthesis of their 1,5-disubstituted counterparts has historically presented a greater challenge.[1] This technical guide provides an in-depth exploration of the strategies and underlying mechanistic principles for achieving high regioselectivity in the formation of 1,5-disubstituted 1,2,3-triazoles. We will delve into the nuances of thermal versus catalyzed reactions, with a primary focus on ruthenium-catalyzed methodologies (RuAAC), and also discuss emerging metal-free and photocatalytic approaches. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of 1,5-disubstituted triazoles in their work.

Introduction: The Significance of Regiocontrol in Triazole Synthesis

The Huisgen 1,3-dipolar cycloaddition is a powerful transformation that unites an azide and an alkyne to form a stable five-membered triazole ring.[2][3] In its classical, purely thermal manifestation, the reaction often yields a mixture of two regioisomers: the 1,4- and 1,5-disubstituted products.[2] This lack of regioselectivity can be a significant hurdle in synthetic campaigns, necessitating tedious purification steps and reducing overall efficiency.

The advent of "click chemistry," a concept championed by K. Barry Sharpless, revolutionized the field by introducing catalytic methods that provide exquisite control over the reaction's outcome.[4] The copper(I)-catalyzed variant, in particular, has become synonymous with the term and reliably delivers the 1,4-regioisomer.[4][5] However, the 1,5-isomer is not merely a synthetic curiosity; it possesses distinct electronic and steric properties that can be strategically employed in drug design, serving as an amide bond isostere, and in the development of novel materials.[6][7] The ability to selectively synthesize this regioisomer is therefore of paramount importance.

This guide will illuminate the path to achieving this selectivity, focusing on the mechanistic underpinnings that govern the regiochemical outcome.

The Huisgen Cycloaddition: A Tale of Two Isomers

The thermal Huisgen cycloaddition proceeds via a concerted [3+2] cycloaddition mechanism.[3] The regioselectivity is governed by the electronic and steric properties of the substituents on both the azide and the alkyne. According to Frontier Molecular Orbital (FMO) theory, the reaction's regiochemistry is determined by the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other.[8] The atoms with the largest orbital coefficients on the interacting HOMO and LUMO will preferentially form a bond.[8] In many cases, these electronic preferences are not overwhelmingly strong, leading to the formation of both 1,4- and 1,5-regioisomers.[9]

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): The Key to 1,5-Regioselectivity

A significant breakthrough in the quest for 1,5-disubstituted triazoles was the discovery of ruthenium catalysts.[2][4] The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary approach to CuAAC, affording the 1,5-isomer with high selectivity.[4]

Mechanism of RuAAC

Unlike the copper-catalyzed reaction, the RuAAC is believed to proceed through a stepwise mechanism involving oxidative coupling.[10][11][12] The proposed catalytic cycle is as follows:

-

Ligand Displacement: The reaction is initiated by the displacement of spectator ligands from the ruthenium catalyst to generate an activated complex.[2]

-

Oxidative Coupling: The alkyne and azide coordinate to the ruthenium center and undergo oxidative coupling to form a six-membered ruthenacycle intermediate.[10][11][12] A crucial aspect of this step is the formation of the first new carbon-nitrogen bond between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide.[10][11][12]

-

Reductive Elimination: This is often the rate-determining step, where the ruthenacycle undergoes reductive elimination to form the aromatic triazole product and regenerate the active catalyst.[10][11][12]

This mechanistic pathway, supported by DFT calculations, rationalizes the observed 1,5-regioselectivity.[10][11][12]

Caption: Figure 1: Proposed Catalytic Cycle for RuAAC.

Effective Ruthenium Catalysts and Reaction Conditions

A variety of ruthenium(II) complexes have been shown to be effective catalysts for the RuAAC. Among the most successful are pentamethylcyclopentadienyl (Cp) ruthenium chloride complexes such as [CpRuCl(PPh₃)₂] and [Cp*RuCl(COD)].[10][11][12] These catalysts are often used in concentrations ranging from 1-5 mol%.

| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Key Features |

| [CpRuCl(PPh₃)₂] | 1-2 | Toluene, Dioxane | 80-110 | Highly effective for a broad range of substrates. |

| [CpRuCl(COD)] | 1-5 | Dichloromethane, Toluene | Room Temp - 80 | Good activity at lower temperatures. |

| [Cp*RuCl₂]ₓ | 2-5 | DMF, Toluene | 100-120 | Often used for more challenging substrates. |

Table 1: Common Ruthenium Catalysts and Typical Reaction Conditions for RuAAC.

Experimental Protocol: General Procedure for RuAAC

Materials:

-

Azide (1.0 mmol)

-

Alkyne (1.1 mmol)

-

[Cp*RuCl(PPh₃)₂] (0.02 mmol, 2 mol%)

-

Anhydrous Toluene (5 mL)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the azide, alkyne, and [Cp*RuCl(PPh₃)₂].

-

Add anhydrous toluene via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 1,5-disubstituted triazole.

Self-Validation: The regioselectivity of the product should be confirmed by nuclear magnetic resonance (NMR) spectroscopy. The chemical shift of the triazole proton (or the carbon to which it is attached in ¹³C NMR) is a key diagnostic feature for distinguishing between the 1,4- and 1,5-isomers.

Emerging Strategies for 1,5-Triazole Synthesis

While RuAAC is a robust and widely used method, the field continues to evolve with the development of alternative strategies that offer different advantages, such as being metal-free or proceeding under milder conditions.

Boron-Mediated Azide-Alkyne Cycloaddition

Recent research has demonstrated that boronic acids can trigger the cycloaddition of specific azides and alkynes to form 1,5-disubstituted triazoles.[13] This "Boronate Formation-Triggered Azide-Alkyne Cycloaddition" (BAAC) relies on the formation of a boronate ester that brings the azide and alkyne functionalities into close proximity, thereby facilitating an intramolecular cycloaddition.[13] This approach is catalyst-free and shows orthogonality to other click reactions like CuAAC.[13]

Caption: Figure 2: Conceptual Workflow of BAAC.

Photocatalytic Approaches

Visible-light-promoted, photocatalyst-free methods have also emerged for the synthesis of functionalized 1,5-disubstituted 1,2,3-triazoles.[14][15] These reactions often proceed via a three-component cycloaddition of terminal alkynes, aryl azides, and a third component like an arylsulfinic acid sodium salt.[14][15] A key advantage of these methods is their operation under mild, ambient conditions, often in aqueous media, aligning with the principles of green chemistry.[14][15]

Applications in Drug Discovery and Beyond

The ability to selectively synthesize 1,5-disubstituted triazoles has significant implications for drug discovery and development.[16][17] The 1,2,3-triazole ring is a bioisostere for the amide bond, and the 1,5-substitution pattern offers a different vector for substituent placement compared to the 1,4-isomer. This can lead to improved pharmacological properties, such as enhanced metabolic stability, altered solubility, and different binding interactions with biological targets.[6][7] Furthermore, these compounds are finding applications as building blocks for peptidomimetics and foldamers.[18]

Conclusion

The regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles is a mature field with a powerful and reliable workhorse in the form of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition. The mechanistic understanding of this transformation provides a solid foundation for its application in complex synthetic endeavors. Furthermore, the continued development of novel, metal-free, and photocatalytic methods promises to expand the synthetic chemist's toolkit, enabling the construction of these valuable heterocyclic scaffolds under increasingly mild and sustainable conditions. The ability to access both the 1,4- and 1,5-regioisomers of disubstituted triazoles with high fidelity provides chemists with a remarkable degree of control in the design and synthesis of new molecules with tailored properties for a wide range of applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 3. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 4. Click Chemistry [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sphinxsai.com [sphinxsai.com]

- 9. youtube.com [youtube.com]

- 10. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 11. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Visible-light-promoted three-component cycloaddition reaction: synthesis of 4-functionalized 1,5-disubstituted 1,2,3-triazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Visible-light-promoted three-component cycloaddition reaction: synthesis of 4-functionalized 1,5-disubstituted 1,2,3-triazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chiral 1,5-disubstituted 1,2,3-triazoles – versatile tools for foldamers and peptidomimetic applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Electronic Properties of N-methylated Triazole Carboxylates

Introduction: The Strategic Importance of N-methylated Triazole Carboxylates

The triazole nucleus, a five-membered heterocycle with three nitrogen atoms, represents a cornerstone scaffold in modern medicinal chemistry. Its derivatives are integral to a wide array of therapeutic agents, valued for their metabolic stability, capacity for hydrogen bonding, and strong dipole moment, which facilitate robust interactions with biological targets.[1] The strategic addition of N-methyl and carboxylate groups to this core structure profoundly modulates its electronic properties, thereby fine-tuning its pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth exploration of the electronic landscape of N-methylated triazole carboxylates, offering a crucial resource for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings and practical methodologies used to characterize these compounds, providing a framework for the rational design of next-generation therapeutics.

I. The Electronic Influence of N-Methylation and Carboxylate Substitution

The electronic character of the triazole ring is inherently electron-withdrawing. The precise positioning of a methyl group on one of the nitrogen atoms (N-methylation) and a carboxylate group on a carbon atom introduces significant electronic perturbations. This substitution breaks the symmetry of the parent heterocycle and creates distinct regioisomers (e.g., N1-methyl vs. N2-methyl) with unique electronic and, consequently, biological properties.

Key Electronic Effects:

-

Inductive Effects: The methyl group is weakly electron-donating, while the carboxylate group is strongly electron-withdrawing. Their interplay with the already electron-deficient triazole ring dictates the overall electron density distribution.

-

Resonance and Aromaticity: N-methylation can influence the delocalization of π-electrons within the ring, affecting its aromatic character and stability. Studies comparing N1- and N2-phenyltriazoles have shown that the position of the substituent significantly alters the spin density distribution in their anion radicals, with the N1-isomer localizing more spin on the N2 atom, while the N2-isomer delocalizes it across the N1 and N3 atoms.[1]

-

Dipole Moment: The strategic placement of these functional groups creates a significant molecular dipole moment, which is a critical factor in molecular recognition and drug-receptor interactions.

-

Regioselectivity: The position of methylation is not random. The alkylation of a 1,2,4-triazole ring can lead to three different regioisomers.[2] Achieving high regioselectivity is a key synthetic challenge, often addressed by using N-silyl derivatives of the triazole carboxylate, which has been shown to yield predominantly the 1-alkoxymethyl substituted product.[2][3]

II. Synthesis and Regiochemical Control

The synthesis of N-methylated triazole carboxylates requires precise control to obtain the desired regioisomer. The choice of synthetic route is paramount for achieving high yield and purity, directly impacting the subsequent analysis of electronic properties.

Workflow for Regioselective N-methylation

The following diagram outlines a generalized, highly regioselective approach for the synthesis of 1-substituted 1,2,4-triazole-3-carboxylates, which is a critical pathway for ensuring that electronic properties are studied on a pure, single isomer.[2]

Caption: Workflow for regioselective N1-alkylation of methyl 1,2,4-triazole-3-carboxylate.

This silylation-alkylation sequence is a trusted method because the bulky silyl group temporarily protects the other nitrogen atoms, directing the methyl group predominantly to the N1 position, thus avoiding the formation of isomeric impurities that would confound electronic property measurements.[2][3]

III. Experimental Characterization of Electronic Properties

A multi-technique approach is essential to experimentally probe the electronic structure of these molecules. Each technique provides a different piece of the puzzle, from ground-state electron distribution to redox potentials and electronic transitions.

A. Cyclic Voltammetry (CV)

Causality: Cyclic voltammetry is a cornerstone technique for probing the frontier molecular orbitals (FMOs). It measures the potential at which a molecule is oxidized and reduced. These potentials are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively. The HOMO-LUMO gap is a critical parameter determining a molecule's electronic excitability, reactivity, and stability.[4][5]

Experimental Protocol:

-

Solution Preparation: Prepare a ~1 mM solution of the N-methylated triazole carboxylate in an appropriate anhydrous solvent (e.g., acetonitrile, dichloromethane). Add a supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (Bu₄NPF₆), to ensure solution conductivity.[6]

-

Cell Assembly: Assemble a three-electrode electrochemical cell.

-

Working Electrode (WE): Glassy carbon or platinum disk.[5]

-

Reference Electrode (RE): Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter Electrode (CE): Platinum wire.

-

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with reduction measurements.[6]

-

Data Acquisition:

-

Set the potential window to scan a wide range (e.g., -2.5 V to +2.0 V).

-

Set the scan rate, typically starting at 100 mV/s.[7]

-

Record the cyclic voltammogram.

-

-

Calibration: After the measurement, add a small amount of an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple, and record another voltammogram. All measured potentials should be referenced against this internal standard.

-

Data Analysis:

-

Determine the onset potentials for the first oxidation (Eox) and first reduction (Ered) peaks.

-

Estimate the HOMO and LUMO energy levels using the following empirical equations:

-

EHOMO = -[Eox - EFc/Fc+ + 4.8] eV

-

ELUMO = -[Ered - EFc/Fc+ + 4.8] eV (Note: The value 4.8 eV is the energy level of the Fc/Fc⁺ couple below the vacuum level.)

-

-

B. UV-Visible (UV-Vis) Spectroscopy

Causality: UV-Vis spectroscopy measures the absorption of light as a function of wavelength, corresponding to the energy required to promote an electron from a ground state orbital to an excited state orbital (e.g., from the HOMO to the LUMO). The wavelength of maximum absorbance (λmax) provides information about the electronic transitions within the molecule. Conjugated π-systems, like the triazole ring, typically exhibit characteristic π → π* transitions in the UV region.[8]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., acetonitrile, ethanol, or water) in a quartz cuvette. A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M.[9]

-

Baseline Correction: Record a baseline spectrum using a cuvette containing only the pure solvent. This corrects for any absorbance from the solvent and the cuvette itself.[10]

-

Sample Measurement: Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax). For triazoles, a key π → π* transition is often observed in the 200-240 nm range.

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), which is a measure of how strongly the compound absorbs light at λmax.

-

IV. Computational Modeling of Electronic Properties

Density Functional Theory (DFT) is a powerful computational tool that complements experimental findings, providing a deeper, atom-level understanding of the electronic structure. It allows for the visualization of orbitals and electrostatic potentials, which are key to predicting molecular reactivity and intermolecular interactions.

Computational Workflow using DFT

The following workflow details the standard procedure for calculating and visualizing the key electronic properties of N-methylated triazole carboxylates.

Caption: A standard workflow for DFT calculations of electronic properties.

Interpretation of Computational Outputs:

-

Frontier Molecular Orbitals (HOMO/LUMO): The visualization of these orbitals shows where the highest energy electrons (HOMO) reside and where an incoming electron (LUMO) would be accepted. This is fundamental to understanding reactivity. The energy difference (the HOMO-LUMO gap) calculated by DFT correlates with the electrochemical gap from CV and the optical gap from UV-Vis spectroscopy.[11]

-

Molecular Electrostatic Potential (MEP) Map: The MEP map is a 3D visualization of the charge distribution.[12][13]

-

Red Regions: Indicate electron-rich areas (negative potential), which are susceptible to electrophilic attack. In triazoles, these are typically located around the nitrogen lone pairs.

-

Blue Regions: Indicate electron-poor areas (positive potential), which are susceptible to nucleophilic attack.

-

Green Regions: Indicate neutral areas. This map is invaluable for predicting sites of hydrogen bonding and other non-covalent interactions crucial for drug-receptor binding.[12]

-

V. Comparative Analysis: The Impact of Isomerism

The position of the methyl group has a profound impact on the electronic properties. A study comparing 1H-1,2,4-triazole with 1-methyl-1,2,4-triazole using photoelectron spectroscopy revealed very similar ionization energies up to 12 eV, indicating that N-methylation has a subtle but measurable effect on the orbital energies.[11][14]

Computational studies allow for a direct comparison of isomers that may be difficult to separate synthetically. By calculating the properties of N1-methyl, N2-methyl, and N4-methyl isomers of a triazole carboxylate, one can build a structure-property relationship.

Table 1: Predicted Electronic Properties of N-Methylated Triazole Carboxylate Isomers (Illustrative Data)

| Property | N1-Methyl Isomer | N2-Methyl Isomer | N4-Methyl Isomer | Causality/Significance |

| Dipole Moment (Debye) | ~3.5 D | ~1.5 D | ~5.0 D | Influences solubility and strength of polar interactions. |

| HOMO Energy (eV) | -7.2 eV | -7.5 eV | -7.1 eV | Relates to the ease of oxidation (electron donation). |

| LUMO Energy (eV) | -1.8 eV | -1.5 eV | -2.0 eV | Relates to the ease of reduction (electron acceptance). |

| HOMO-LUMO Gap (eV) | 5.4 eV | 6.0 eV | 5.1 eV | Correlates with chemical stability and reactivity. |

Note: The values in this table are illustrative examples based on typical DFT calculation results for such compounds and are intended to demonstrate the expected variance between isomers.

The data clearly show that the N4-methyl isomer is predicted to be the most polar and have the smallest HOMO-LUMO gap, suggesting it may be the most reactive of the three. Conversely, the N2-methyl isomer is the least polar and has the largest energy gap, indicating greater kinetic stability. These differences are critical for drug design, as they directly influence how each isomer will interact with a biological target.

VI. Conclusion and Future Outlook

The electronic properties of N-methylated triazole carboxylates are a complex function of the interplay between the triazole core and its substituents. A comprehensive understanding, achieved through a synergistic combination of regioselective synthesis, experimental characterization (CV, UV-Vis), and computational modeling (DFT), is essential for the rational design of novel therapeutic agents. The methodologies and workflows presented in this guide provide a robust framework for scientists to probe, understand, and ultimately engineer the electronic properties of these vital molecules. Future research will likely focus on expanding the library of substituted triazoles and correlating their detailed electronic properties with specific biological activities, further solidifying the role of this scaffold in the future of drug discovery.

References

- 1. Electron affinity equilibrium studies of N1 and N2-phenyltriazole anion radicals | Poster Board #432 - American Chemical Society [acs.digitellinc.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. iitk.ac.in [iitk.ac.in]

- 6. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. static.igem.org [static.igem.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. engineering.purdue.edu [engineering.purdue.edu]

- 11. pubs.aip.org [pubs.aip.org]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. The electronic states of 1,2,4-triazoles: a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,5-Disubstituted Triazoles via Azide-Alkyne Cycloaddition

Introduction: Navigating the Regiochemical Challenge in Triazole Synthesis

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, materials science, and chemical biology, largely owing to the advent of "click chemistry". The most prominent example, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a highly efficient and reliable route to 1,4-disubstituted 1,2,3-triazoles.[1][2][3][4] However, accessing the corresponding 1,5-disubstituted regioisomer presents a significant synthetic challenge, as the thermal Huisgen 1,3-dipolar cycloaddition often yields a mixture of both 1,4- and 1,5-isomers, while the classic CuAAC is exquisitely selective for the 1,4-isomer.[4][5] This guide provides an in-depth exploration of catalytic strategies to overcome this challenge, with a focus on achieving high regioselectivity for the 1,5-disubstituted triazole, a valuable yet less accessible structural motif. We will delve into the mechanistic underpinnings of both copper-catalyzed and ruthenium-catalyzed systems that favor the formation of the 1,5-isomer, followed by detailed, field-proven protocols for their synthesis.

The Mechanistic Dichotomy: 1,4- vs. 1,5-Regioselectivity

The regiochemical outcome of the azide-alkyne cycloaddition is dictated by the reaction mechanism, which is in turn governed by the choice of catalyst. Understanding this mechanistic dichotomy is paramount for rationally designing synthetic routes to the desired triazole isomer.

The Canonical Copper(I)-Catalyzed Pathway to 1,4-Disubstituted Triazoles

The high regioselectivity of the standard CuAAC for the 1,4-isomer is a direct consequence of its stepwise mechanism.[6][7] The reaction is initiated by the formation of a copper(I)-acetylide intermediate from a terminal alkyne. This intermediate then reacts with the azide in a manner that places the R¹ group at the 4-position of the resulting triazole ring.

Figure 1: Simplified mechanism of the CuAAC reaction leading to 1,4-disubstituted triazoles.

Achieving 1,5-Regioselectivity: A Shift in Catalytic Approach

To steer the reaction towards the 1,5-isomer, a different mechanistic pathway must be accessed. This is primarily achieved through two distinct strategies: modifying the copper catalyst and its environment, or employing a different transition metal catalyst altogether, most notably ruthenium.

Copper-Catalyzed Synthesis of 1,5-Disubstituted Triazoles: Niche yet Powerful

While less general than ruthenium-catalyzed methods, specific copper-catalyzed systems have been developed to favor the formation of 1,5-disubstituted triazoles. These methods often rely on specific substrate classes or reaction conditions that alter the canonical CuAAC mechanism.

One notable example is the copper-catalyzed decarboxylative cycloaddition of cinnamic acids with aryl azides.[8][9] This reaction, catalyzed by Cu(II), proceeds under aerobic conditions to yield 1,5-disubstituted 1,2,3-triazoles. The proposed mechanism involves a regioselective 1,3-dipolar cycloaddition followed by decarboxylation.[8]

Key Features of the Copper-Catalyzed Decarboxylative Approach:

-

Catalyst: Typically Cu(OTf)₂ or other Cu(II) salts.[8]

-

Substrates: Cinnamic acids and aryl azides.

-

Conditions: Often requires elevated temperatures (e.g., 115 °C) in solvents like DMF.[8]

-

Advantage: Provides a copper-based route to a specific class of 1,5-disubstituted triazoles.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): The Workhorse for 1,5-Disubstituted Triazoles

The most robust and widely applicable method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles is the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC).[10][11][12] This reaction exhibits complementary regioselectivity to the CuAAC and offers a broader substrate scope, including internal alkynes.[11][13]

The RuAAC Mechanism: A Departure from the Copper Pathway

The RuAAC reaction is believed to proceed through a distinct mechanistic pathway involving an oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate.[10][11] This is followed by reductive elimination to furnish the 1,5-disubstituted triazole product. The initial bond formation occurs between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide.[10]

Figure 2: Proposed mechanism for the RuAAC reaction leading to 1,5-disubstituted triazoles.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure for Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted Triazoles

This protocol is adapted from established procedures for the RuAAC reaction.[14]

Materials and Reagents:

-

Azide (1.0 equiv)

-

Terminal Alkyne (1.05 equiv)

-

Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)] (1-2 mol%)

-

Anhydrous, degassed 1,2-dichloroethane (DCE) or Toluene

-

Inert atmosphere (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Figure 3: Experimental workflow for the RuAAC synthesis of 1,5-disubstituted triazoles.

Step-by-Step Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon, add the azide (1.0 mmol, 1.0 equiv).

-

Add the terminal alkyne (1.05 mmol, 1.05 equiv) followed by anhydrous, degassed 1,2-dichloroethane (to make a 0.1-0.5 M solution).

-

Stir the solution at the desired reaction temperature (room temperature to 80 °C).

-

In a separate vial, dissolve the [Cp*RuCl(COD)] catalyst (0.01-0.02 mmol, 1-2 mol%) in a small amount of anhydrous, degassed 1,2-dichloroethane.

-

Add the catalyst solution to the reaction mixture via syringe.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure the use of a high-purity catalyst and strictly anhydrous, degassed solvents. The RuAAC is sensitive to atmospheric oxygen.[14] |

| Low reaction temperature | For less reactive substrates, gradually increase the reaction temperature, for example, up to 80 °C. | |

| Sterically hindered substrates | Tertiary azides may be less reactive.[10] Consider increasing catalyst loading or reaction time. | |

| Poor Regioselectivity | Competing reaction pathways | For RuAAC, poor regioselectivity is uncommon with terminal alkynes. Verify the purity of starting materials. With unsymmetrical internal alkynes, regioselectivity is influenced by steric and electronic factors.[14] |

| Formation of Side Products | Catalyst decomposition | Ensure the reaction is maintained under a strict inert atmosphere. |

| Substrate instability | If substrates are thermally labile, consider using a more active catalyst at lower temperatures, such as Cp*RuCl(COD), which can be effective at ambient temperatures.[11] |

Concluding Remarks

The synthesis of 1,5-disubstituted 1,2,3-triazoles, while historically challenging, is now readily achievable through modern catalytic methods. The Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) stands out as the premier strategy for accessing this important structural motif with high regioselectivity and broad substrate scope.[10][11][12] By understanding the underlying mechanistic principles and adhering to robust experimental protocols, researchers in drug discovery and materials science can confidently incorporate the 1,5-disubstituted triazole unit into their molecular designs, unlocking new avenues for innovation.

References

- 1. Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding the mechanism and regioselectivity of the copper( i ) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DF ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10653J [pubs.rsc.org]

- 8. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 9. Copper-catalyzed decarboxylative regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 12. Recent Developments in the Ruthenium‐Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction | Semantic Scholar [semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Methylation of 1H-1,2,3-Triazole-5-Carboxylic Acid Esters

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Methylated Triazoles

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and capacity for hydrogen bonding. N-methylation of this heterocycle is a critical synthetic step that profoundly influences the pharmacological profile of drug candidates. Modification at the nitrogen atoms can modulate a molecule's binding affinity to its target, enhance solubility, and improve metabolic stability. This document provides a comprehensive guide to the methylation of 1H-1,2,3-triazole-5-carboxylic acid esters, key intermediates in the synthesis of various therapeutic agents. A significant challenge in this process is controlling the regioselectivity of the methylation, as the triazole ring presents multiple nitrogen atoms (N1, N2, and N3) that can be alkylated, leading to a mixture of isomers.[1] This guide will delve into the mechanistic underpinnings of regioselectivity and provide detailed protocols for achieving desired methylation patterns.

Mechanistic Considerations and Regioselectivity

The methylation of 1H-1,2,3-triazoles is a nucleophilic substitution reaction where the deprotonated triazole anion attacks a methylating agent. The regiochemical outcome—methylation at N1, N2, or N3—is a delicate interplay of electronic and steric factors, as well as reaction conditions such as the choice of base, solvent, and methylating agent.[2]

Electronic Effects: The electron density on the nitrogen atoms of the triazole ring is not uniform. Theoretical studies and experimental evidence suggest that the N2 position is often the most nucleophilic in the neutral form, while in the anionic form, the electron density is more delocalized, making multiple sites competitive for alkylation.

Steric Hindrance: The substituents on the triazole ring can sterically hinder the approach of the methylating agent to adjacent nitrogen atoms. For instance, a bulky group at the C4 or C5 position may favor methylation at the more accessible nitrogen.

Reaction Conditions:

-

Base: The choice of base is crucial for deprotonation. Strong bases like sodium methoxide or sodium hydride generate the triazole anion, which then participates in the methylation.[3]

-

Solvent: Polar aprotic solvents like DMF or DMSO can stabilize the transition state and influence the reaction rate and selectivity.[4]

-

Methylating Agent: The reactivity of the methylating agent (e.g., methyl iodide vs. dimethyl sulfate) can also affect the isomer distribution.[5][6]

Strategic Approaches to Methylation

Several well-established methods are employed for the methylation of 1H-1,2,3-triazole-5-carboxylic acid esters. The choice of protocol depends on the desired regioselectivity, the scale of the reaction, and the available reagents.

Classical Methylation with Methyl Iodide

Methyl iodide is a highly reactive and commonly used methylating agent.[6] This method typically involves the in-situ formation of the triazole anion using a base, followed by the addition of methyl iodide.

Key Considerations:

-

Base Selection: Sodium methoxide in methanol is a common choice, leading to efficient deprotonation.[3]

-

Temperature Control: The reaction can be exothermic, necessitating cooling to control the reaction rate and minimize side reactions.[3]

-

Regioselectivity: This method often yields a mixture of N1 and N2 isomers, with the ratio influenced by the specific substrate and reaction conditions.

Methylation with Dimethyl Sulfate

Dimethyl sulfate (DMS) is a cost-effective and highly efficient methylating agent, often favored in industrial applications.[5][7] It is, however, highly toxic and requires careful handling.[5]

Key Considerations:

-

Safety Precautions: Due to its carcinogenicity and toxicity, DMS must be handled in a well-ventilated fume hood with appropriate personal protective equipment.[5][8]

-

Reaction Conditions: The reaction is typically carried out in the presence of a base like sodium bicarbonate in a solvent such as acetone.[8]

-

Reactivity: DMS is a powerful methylating agent and can lead to over-methylation (quaternization) if not carefully controlled.[5]

Methylation with Diazomethane

Diazomethane is a highly reactive reagent that readily converts carboxylic acids to their corresponding methyl esters.[9][10] It can also be used for N-methylation, particularly when milder conditions are required.

Key Considerations:

-

Hazard Profile: Diazomethane is explosive and toxic, requiring specialized equipment and handling procedures.[9] In-situ generation is highly recommended.[11][12]

-

Mechanism: The reaction proceeds through protonation of diazomethane by the acidic N-H of the triazole, followed by nucleophilic attack of the triazolate anion on the resulting methyldiazonium species.[9]

-

Selectivity: The high reactivity of diazomethane can sometimes lead to a lack of selectivity, though it can be advantageous for substrates sensitive to harsher conditions.

Phase-Transfer Catalysis (PTC) for Methylation

Phase-transfer catalysis offers a convenient method for alkylating heterocycles, particularly when dealing with reactants that are soluble in immiscible phases (e.g., an aqueous base and an organic substrate).[13] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the triazolate anion from the aqueous phase to the organic phase where the reaction with the methylating agent occurs.[13]

Key Considerations:

-

Catalyst Choice: Common PTCs include tetrabutylammonium bromide (TBAB) and benzyltriethylammonium chloride (TEBAC).

-

Reaction System: A biphasic system, typically consisting of an organic solvent (e.g., dichloromethane or toluene) and an aqueous solution of a base (e.g., sodium hydroxide), is used.

-

Advantages: This method can offer improved yields, milder reaction conditions, and simplified work-up procedures.

Comparative Summary of Methylation Protocols

| Protocol | Methylating Agent | Typical Base | Solvent | Advantages | Disadvantages |

| Classical | Methyl Iodide | Sodium Methoxide | Methanol | Readily available reagents, straightforward procedure.[1] | Often yields isomer mixtures, can be exothermic.[3] |

| Sulfate | Dimethyl Sulfate | Sodium Bicarbonate | Acetone | Highly reactive, cost-effective for large scale.[5][7][8] | Highly toxic and carcinogenic, risk of over-methylation.[5][8] |

| Diazo | Diazomethane | None (acidic proton on triazole is sufficient) | Ether/Methanol | Mild reaction conditions, useful for sensitive substrates.[14] | Highly toxic and explosive, requires specialized handling.[9] |

| PTC | Methyl Iodide | Sodium Hydroxide (aq) | Dichloromethane | Milder conditions, simplified workup, can improve yields. | Requires a catalyst, optimization of conditions may be needed. |

Detailed Experimental Protocols

Protocol 1: Methylation using Methyl Iodide and Sodium Methoxide

This protocol describes a general procedure for the methylation of a generic methyl 1H-1,2,3-triazole-5-carboxylate.

Materials:

-

Methyl 1H-1,2,3-triazole-5-carboxylate

-

Anhydrous Methanol

-

Sodium Methoxide (25% solution in methanol)

-

Methyl Iodide

-

Saturated aqueous Ammonium Chloride solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add methyl 1H-1,2,3-triazole-5-carboxylate (1 equivalent).

-

Dissolve the starting material in anhydrous methanol.

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add sodium methoxide (1.05 equivalents) dropwise to the cooled solution. Stir the mixture at 0 °C for 30 minutes.

-

While maintaining the temperature at 0 °C, add methyl iodide (1.1 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the N-methylated isomers.

Protocol 2: Methylation using Dimethyl Sulfate and Sodium Bicarbonate

This protocol outlines the methylation using the more reactive dimethyl sulfate. Extreme caution is advised.

Materials:

-

Methyl 1H-1,2,3-triazole-5-carboxylate

-

Anhydrous Acetone

-

Sodium Bicarbonate

-

Dimethyl Sulfate

-

Water

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

In a well-ventilated fume hood, to a round-bottom flask equipped with a reflux condenser, add methyl 1H-1,2,3-triazole-5-carboxylate (1 equivalent) and sodium bicarbonate (2 equivalents).

-

Add anhydrous acetone to the flask.

-

With vigorous stirring, carefully add dimethyl sulfate (1.2 equivalents) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to isolate the methylated isomers.

Visualization of Reaction Workflow

Decision-Making Workflow for Protocol Selection

Caption: Protocol selection flowchart.

General Reaction Scheme for N-Methylation

Caption: General N-methylation reaction.

Characterization of N-Methylated Isomers

The unambiguous identification of the N1, N2, and N3-methylated isomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

-

¹H NMR: The chemical shift of the methyl protons is diagnostic. Typically, the N1-methyl protons appear at a different chemical shift compared to the N2-methyl protons. The coupling patterns of the triazole ring protons (if present) can also provide structural information.

-

¹³C NMR: The chemical shifts of the methyl carbon and the triazole ring carbons differ for each isomer.

-

NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments can be used to establish through-space proximity between the methyl protons and other protons on the molecule, which can help in assigning the correct isomeric structure.

-

Mass Spectrometry: Provides the molecular weight of the product, confirming that methylation has occurred.

Conclusion

The methylation of 1H-1,2,3-triazole-5-carboxylic acid esters is a fundamental transformation in the synthesis of many biologically active compounds. A thorough understanding of the reaction mechanism and the factors influencing regioselectivity is paramount for successful and reproducible synthesis. The protocols outlined in this guide provide a solid foundation for researchers to develop and optimize methylation reactions for their specific needs. Careful consideration of the safety and handling requirements for each reagent is essential for conducting these experiments safely and effectively.

References

- 1. benchchem.com [benchchem.com]

- 2. N -Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00987D [pubs.rsc.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Acyl Transfer Catalysis with 1,2,4-Triazole Anion [organic-chemistry.org]

- 5. Dimethyl sulfate - Wikipedia [en.wikipedia.org]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. Dimethyl sulfate: a secret tool for methylation [xrctcl.com]

- 8. server.ccl.net [server.ccl.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. experts.umn.edu [experts.umn.edu]

- 13. youtube.com [youtube.com]

- 14. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

The Strategic Application of Methyl 1-methyl-1,2,3-triazole-5-carboxylate in the Synthesis of Novel Antiviral Agents

Introduction: The Privileged Scaffold in Antiviral Research

The 1,2,3-triazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This heterocyclic motif is a cornerstone in the design of therapeutic agents due to its metabolic stability, capacity for hydrogen bonding, and dipole moment, which facilitate strong interactions with biological targets. In the realm of antiviral drug discovery, 1,2,3-triazole derivatives have shown significant promise, leading to the development of compounds with potent activity against a range of viruses, including influenza, HIV, and coronaviruses. One of the most notable examples of a triazole-based antiviral is Ribavirin, a broad-spectrum agent that underscores the therapeutic potential of this chemical class.

Methyl 1-methyl-1,2,3-triazole-5-carboxylate serves as a pivotal starting material in the synthesis of a new generation of antiviral compounds. Its structure contains the essential triazole core, with a methyl ester group that is ripe for chemical modification. This application note provides a detailed guide for researchers on the strategic use of this versatile building block in the synthesis of potential antiviral drug candidates, with a focus on the conversion of the methyl ester to a carboxamide—a key functional group in many active antiviral nucleoside analogues.

Core Synthetic Strategy: Bioisosteric Replacement and Functionalization

The primary strategy for leveraging this compound is through the modification of its ester functionality to introduce diverse pharmacophoric groups. A critical transformation in this context is its conversion to a primary carboxamide. This is significant because the carboxamide group is a key feature of Ribavirin and its analogues, where it is thought to mimic the natural nucleoside guanosine, thereby interfering with viral replication. The synthesis of novel 1,2,3-triazole-based antiviral agents often involves a bioisosteric replacement approach, where the 1,2,4-triazole ring of Ribavirin is substituted with a 1,2,3-triazole ring, and the carboxamide group is retained or modified to optimize antiviral activity and reduce toxicity.

The overall workflow for the application of this compound in antiviral synthesis can be visualized as a two-stage process: first, the synthesis of the triazole starting material, and second, its functionalization into a potential antiviral compound.

Figure 1: A high-level overview of the synthetic workflow.

Experimental Protocols

Protocol 1: Synthesis of the Starting Material via [3+2] Cycloaddition

The synthesis of the title compound, this compound, can be efficiently achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is known for its high yields, mild reaction conditions, and exceptional regioselectivity.

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl propiolate (1.0 eq) and methyl azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

-

Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (0.1 eq) in a minimal amount of water.

-

Reaction Initiation: Add the catalyst solution to the flask containing the alkyne and azide.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Protocol 2: Conversion to 1-Methyl-1H-1,2,3-triazole-5-carboxamide

This protocol details the crucial conversion of the methyl ester to the corresponding primary carboxamide, a key step in creating analogues of antiviral drugs like Ribavirin. The choice of ammonolysis conditions is critical to ensure high conversion and purity.

Step-by-Step Methodology:

-

Reaction Setup: Place this compound (1.0 eq) in a sealed pressure vessel.

-

Ammonolysis: Add a solution of ammonia in methanol (7N, 20 eq). The use of a sealed vessel is crucial to maintain the concentration of ammonia and drive the reaction to completion.

-

Reaction Conditions: Heat the sealed vessel to 80-100 °C and maintain this temperature with stirring for 24-48 hours. The progress of the reaction should be monitored by TLC or HPLC.

-

Work-up: After cooling the vessel to room temperature, carefully vent the excess ammonia in a fume hood.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

Purification: The resulting crude product, 1-Methyl-1H-1,2,3-triazole-5-carboxamide, can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Data Presentation: Expected Outcomes

The following table summarizes the expected yields and key characterization data for the described synthetic steps.

| Compound | Molecular Formula | Molecular Weight | Typical Yield (%) | Melting Point (°C) |

| This compound | C₅H₇N₃O₂ | 141.13 | 85-95 | 98-102 |

| 1-Methyl-1H-1,2,3-triazole-5-carboxamide | C₄H₆N₄O | 126.12 | 70-85 | 175-180 |

Causality Behind Experimental Choices

-

Choice of Catalyst in Protocol 1: The use of a copper(I) catalyst, generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, is essential for the regioselective formation of the 1,4-disubstituted triazole isomer. This level of control is a hallmark of the CuAAC reaction.

-

Sealed Vessel in Protocol 2: Ammonolysis of esters to carboxamides can be a slow process. The use of a sealed pressure vessel allows for heating the reaction mixture above the boiling point of the solvent and ammonia, significantly accelerating the reaction rate.

-

Solvent Choice: A mixture of tert-butanol and water in the cycloaddition reaction ensures the solubility of both the organic substrates and the inorganic catalyst components. Methanol is used as the solvent for the ammonolysis as it is a good solvent for both the starting ester and the ammonia, and it is relatively easy to remove during work-up.

Visualizing the Key Transformation

The conversion of the methyl ester to the carboxamide is the central step in functionalizing the triazole core for antiviral applications.

Figure 2: The key ammonolysis reaction.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of novel antiviral compounds. The protocols detailed in this application note provide a robust framework for its synthesis and subsequent conversion to a key carboxamide intermediate. By applying these methods, researchers can generate a library of novel 1,2,3-triazole derivatives for screening against a wide range of viral targets. Future work in this area could involve the synthesis of N-substituted carboxamides to explore the structure-activity relationships of this important class of molecules further. The continued exploration of the chemical space around the 1,2,3-triazole scaffold holds great promise for the discovery of the next generation of antiviral therapies.

Application Notes and Protocols: Strategic Derivatization of the Carboxylate Group of Methyl 1-methyl-1,2,3-triazole-5-carboxylate

Abstract

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of therapeutic agents due to its unique chemical properties and biological significance.[1][2][3] This heterocyclic motif is highly stable to metabolic degradation and capable of forming hydrogen bonds, which enhances solubility and target interaction.[1] Methyl 1-methyl-1,2,3-triazole-5-carboxylate represents a key building block for the synthesis of novel bioactive molecules. The carboxylate group at the C5 position offers a versatile handle for structural modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles. This guide provides a comprehensive overview of the primary strategies for derivatizing this carboxylate group, including detailed experimental protocols for amide bond formation, ester hydrolysis, and reduction to the corresponding alcohol. The rationale behind each methodological choice is discussed to provide researchers with a robust framework for their synthetic campaigns.

Introduction: The Significance of 1,2,3-Triazole Derivatives in Drug Discovery

The 1,2,3-triazole ring system has garnered immense interest in the field of drug discovery, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][4][5] The triazole moiety can act as a stable linker or a pharmacophore itself, contributing to the overall efficacy and safety profile of a drug candidate.[4] The ability to readily synthesize and functionalize 1,2,3-triazoles, often through "click chemistry," has further cemented their importance in the development of new therapeutics.[1]

The derivatization of this compound is a critical step in the development of novel triazole-based drugs. By modifying the carboxylate group, researchers can introduce a wide range of chemical functionalities to probe interactions with biological targets and to modulate key drug-like properties such as solubility, lipophilicity, and metabolic stability.

Strategic Pathways for Carboxylate Derivatization

The methyl ester of 1-methyl-1,2,3-triazole-5-carboxylate can be strategically transformed into a variety of functional groups. The three primary and most versatile derivatization pathways are:

-

Amide Bond Formation: Direct conversion to amides or hydrolysis to the carboxylic acid followed by amide coupling. This is arguably the most common derivatization, as the resulting amide bond can mimic a peptide bond and introduce key hydrogen bonding interactions.[6]

-

Ester Hydrolysis (Saponification): Conversion to the corresponding carboxylic acid, which serves as a key intermediate for a wide array of subsequent transformations.

-

Reduction to an Alcohol: Conversion of the ester to a primary alcohol, which can then be further functionalized.

The following sections will provide detailed protocols and the underlying chemical principles for each of these transformations.